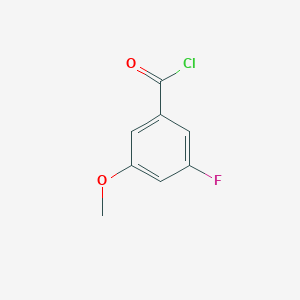

![molecular formula C28H33NO8S3 B1445873 [1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate CAS No. 1523572-05-5](/img/structure/B1445873.png)

[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate

Descripción general

Descripción

“[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate” is a chemical compound with the CAS Number: 1523572-05-5 . Its molecular weight is 607.77 . The IUPAC name for this compound is (1-tosylpiperidine-4,4-diyl)bis (methylene) bis (4-methylbenzenesulfonate) .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Cyclic Compounds

Research led by Kyosuke Kaneda (2020) on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide highlights the importance of sulfonamide derivatives in organic syntheses and the pharmaceutical industry. The development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions signifies the potential for discovering functional molecules and pharmaceuticals based on sulfonamide or sultam structures (Kaneda, 2020).

Advanced Oxidation Processes

Persulfate-based advanced oxidation processes (AOPs) have been identified as promising for treating various pollutants, including organic compounds and potentially complex structures similar to the compound . These processes, leveraging peroxymonosulfate and peroxydisulfate, offer an alternative to traditional hydrogen peroxide-based AOPs, with different in-situ generated oxidants like sulfate radical and singlet oxygen involved. Despite challenges in activation mechanisms and the impact of water parameters, persulfate AOPs hold potential for niche applications in environmental remediation and potentially in transformations relevant to complex organic compounds (Lee, von Gunten, & Kim, 2020).

Sulfonamide-Based Medicinal Chemistry

The review by He Shichao et al. (2016) on sulfonamide-based medicinal chemistry presents sulfonamides as crucial in the treatment of infective diseases, highlighting their broad bioactive spectrum after structural modifications. This insight into the development of sulfonamide derivatives for diverse medicinal applications, including antimicrobial, anticancer, and anti-inflammatory agents, underscores the chemical versatility and significance of sulfonamide compounds in drug development (He Shichao et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

[1-(4-methylphenyl)sulfonyl-4-[(4-methylphenyl)sulfonyloxymethyl]piperidin-4-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO8S3/c1-22-4-10-25(11-5-22)38(30,31)29-18-16-28(17-19-29,20-36-39(32,33)26-12-6-23(2)7-13-26)21-37-40(34,35)27-14-8-24(3)9-15-27/h4-15H,16-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWYUWRCXZYUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(COS(=O)(=O)C3=CC=C(C=C3)C)COS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

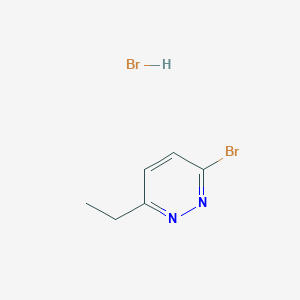

![N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1445791.png)

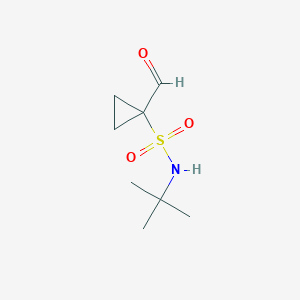

![Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1445798.png)

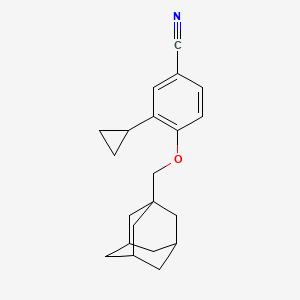

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)